molecular formula C22H20F3N3O4S B4034057 2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

Cat. No.: B4034057
M. Wt: 479.5 g/mol
InChI Key: SLYBQCMDEJFCPF-UHFFFAOYSA-N
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Description

2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a naphthalene sulfonyl group, a nitro group, and a trifluoromethyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the naphthalene sulfonyl group: This step involves the sulfonylation of the piperazine ring using naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the nitro and trifluoromethyl groups: These groups can be introduced through nitration and trifluoromethylation reactions, respectively, using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of sulfoxides or sulfones.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is unique due to the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of the nitro and trifluoromethyl groups, in particular, enhances its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-methyl-1-naphthalen-2-ylsulfonyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O4S/c1-15-14-26(20-9-7-18(22(23,24)25)13-21(20)28(29)30)10-11-27(15)33(31,32)19-8-6-16-4-2-3-5-17(16)12-19/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYBQCMDEJFCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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2-Methyl-1-(naphthalen-2-ylsulfonyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine

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